Undec-9-enol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112-46-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
InChI Key |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
SMILES |
CC=CCCCCCCCCO |
Isomeric SMILES |
C/C=C/CCCCCCCCO |
Canonical SMILES |
CC=CCCCCCCCCO |
Other CAS No. |
112-46-9 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Undec 9 Enol and Its Derivatives
Catalytic Approaches in Undec-9-enol Synthesis
Catalytic strategies are at the forefront of synthetic approaches to this compound, offering pathways that are often more efficient and atom-economical than classical stoichiometric methods. These approaches include olefin metathesis, hydroformylation, and organocatalysis, each providing unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Olefin Metathesis and its Strategic Applications
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org The development of well-defined ruthenium and molybdenum catalysts, particularly those developed by Grubbs, Schrock, and Chauvin, has revolutionized this field. wikipedia.org These catalysts exhibit remarkable functional group tolerance and activity, enabling a wide range of metathesis reactions. organic-chemistry.org
Cross-metathesis (CM) is a key strategy for the synthesis of this compound, typically involving the reaction of two different terminal olefins. organic-chemistry.org For the synthesis of this compound, a common approach involves the cross-metathesis of 1-decene (B1663960) with an allyl alcohol derivative. The reaction is catalyzed by a Grubbs-type ruthenium catalyst, which facilitates the cleavage and reformation of the double bonds, leading to the desired product and a volatile byproduct, ethylene, which drives the reaction to completion. organic-chemistry.org The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and selectivity. Second-generation Grubbs catalysts are often favored for their higher activity and broader substrate scope. nih.gov
A direct and scalable route to γ-keto-α,β-unsaturated esters, which are useful intermediates, has been reported using Grubbs' second-generation olefin metathesis catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols. nih.gov This highlights the versatility of Grubbs catalysts in forming C-C bonds with various functional groups present. nih.govnih.gov
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Grubbs II Catalyst | 1-Decene, Allyl Alcohol | This compound | High | nih.govnih.gov |
While not directly applied to the synthesis of the linear this compound, Ring-Closing Metathesis (RCM) is a powerful application of olefin metathesis for the synthesis of cyclic compounds. wikipedia.org This intramolecular reaction involves the cyclization of a diene to form a cycloalkene and a small volatile olefin like ethylene. wikipedia.orgnih.gov RCM is widely used to create rings of various sizes, from common 5- to 7-membered rings to larger macrocycles. wikipedia.org The stability and functional group tolerance of Grubbs catalysts have made RCM a favored method in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The efficiency of RCM is often influenced by factors such as substrate concentration, catalyst choice, and reaction temperature. nih.govnih.gov Catalyst degradation and side reactions like olefin isomerization can sometimes reduce the yield of the desired cyclic product. nih.govrsc.org
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes olefin metathesis to synthesize unsaturated polymers from α,ω-dienes. wikipedia.org This process is driven by the removal of a volatile small molecule, typically ethylene. wikipedia.orgadvancedsciencenews.com ADMET is a versatile method for producing a wide array of polymers with controlled architectures and functionalities. wikipedia.org The use of ruthenium-based catalysts is common in ADMET due to their high functional group tolerance. wikipedia.org By employing monomers derived from this compound, such as di-undec-9-enyl esters, ADMET can be used to create polyesters with regularly spaced double bonds along the polymer backbone. The properties of these polymers, including their cis/trans double bond ratio, can be influenced by the choice of catalyst and reaction conditions. nih.gov
| Monomer | Catalyst | Polymer Type | Key Feature | Reference |
| Di-undec-9-enyl dicarboxylates | Grubbs Catalysts | Unsaturated Polyesters | Controlled double bond placement | wikipedia.orgmdpi.com |
Hydroformylation Techniques Utilizing Unsaturated Precursors
Hydroformylation, also known as the oxo process, is a fundamental industrial process for the production of aldehydes from alkenes by the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. wikipedia.orgmt.com This reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium. wikipedia.org For the synthesis of precursors to this compound, an alkene such as 1-decene can be subjected to hydroformylation. The resulting undecanal (B90771) can then be readily reduced to this compound. The regioselectivity of the hydroformylation (i.e., the formation of the linear vs. branched aldehyde) is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. mt.com
The reaction involves treating an alkene with carbon monoxide and hydrogen at elevated pressures and temperatures. wikipedia.org For example, the Shell process utilizes cobalt complexes with phosphine (B1218219) ligands to hydroformylate olefins, followed by hydrogenation to produce fatty alcohols. wikipedia.org
Organocatalysis in Stereoselective and Regioselective Preparations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. While not a primary method for the direct synthesis of this compound itself, organocatalysis can be instrumental in the stereoselective and regioselective preparation of its derivatives or precursors. For instance, asymmetric aldol (B89426) reactions, catalyzed by proline or its derivatives, can be used to create chiral building blocks that could be further elaborated to form optically active derivatives of this compound. iaea.org The enamine-based mechanism of these reactions allows for precise control over the formation of new stereocenters. The structure of the organocatalyst plays a crucial role in determining the stereochemical outcome of the reaction. iaea.org
Biocatalytic Transformations and Enzyme-Assisted Synthesis
The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Biocatalytic methods are increasingly being explored for the synthesis and modification of long-chain unsaturated alcohols like this compound.
The selective oxidation of C-H bonds in alkanes and related molecules to produce alcohols is a challenging transformation. Cytochrome P450 monooxygenases are powerful biocatalysts capable of performing such oxidations with high regio- and stereoselectivity. acs.orgnih.gov Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, has been instrumental in tailoring these enzymes for specific applications, including the hydroxylation of non-natural substrates. acs.orgthermofisher.com
For instance, the well-studied cytochrome P450 BM-3 from Bacillus megaterium naturally hydroxylates medium-chain fatty acids. acs.org Through extensive engineering, its substrate scope has been expanded to include alkanes, and its regioselectivity has been altered. researchgate.netrsc.org By modifying amino acid residues in the active site, researchers have been able to shift the position of hydroxylation. For example, mutations at key positions such as F87 and A328 in P450 BM-3 have been shown to influence whether oxidation occurs at the ω-1, ω-2, or ω-3 position of a linear alkane. rsc.org One engineered variant, 1-12G, hydroxylates alkanes larger than hexane (B92381) primarily at the 2-position to furnish (R)-2-alcohols. acs.org Another mutant, P450pyrSM1, was created for the hydroxylation of n-octane to yield (S)-2-octanol with exceptional subterminal selectivity (>99%) and enantiomeric excess (98% ee). nih.gov
While direct engineering of a P450 for the terminal oxidation of an undecene precursor to specifically yield this compound is a subject for further research, the existing data on alkane and fatty acid hydroxylation demonstrates the principle and potential of this approach. By creating customized enzyme variants, it is conceivable to develop biocatalysts for the selective oxidation of undecene or related hydrocarbons at the C9 or C10 position.
| Enzyme Variant | Substrate | Major Product | Regioselectivity | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 9-10A-A328V | Octane | (S)-2-octanol | Primarily 2-position | 40% | acs.org |
| 1-12G | Octane | (R)-2-octanol | Primarily 2-position | 40-55% | acs.org |
| P450pyrSM1 | n-Octane | (S)-2-octanol | >99% subterminal | 98% | nih.gov |
| P450pyrSM2 | Propylbenzene | (S)-1-phenyl-2-propanol | 98% subterminal | 95% | nih.gov |
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the selectivity of biocatalysis. This approach has been successfully employed to create analogues of terpenoids, a large and diverse class of natural products. This compound and similar unsaturated alcohols can serve as precursors in these pathways.
A modular chemoenzymatic strategy has been developed for the synthesis of non-natural terpenoid analogues. acs.orgresearchgate.net This method often involves the enzymatic phosphorylation of a precursor alcohol to a diphosphate, which can then be used by terpene synthases to generate complex cyclic structures. uni-saarland.de While this research has largely focused on shorter-chain prenol analogues, the principles can be extended to longer-chain alcohols like this compound. The enzymatic conversion of such a precursor would lead to novel, long-chain terpenoid-like structures with potential applications in various fields.
Precursor-Based Synthetic Pathways
Traditional organic synthesis provides a robust and versatile toolkit for the preparation of this compound from various readily available starting materials.
This compound can be synthesized from precursors that already contain the undecene carbon skeleton. One common strategy involves the selective functionalization of a terminal double bond. For instance, the hydroboration-oxidation of a non-conjugated diene such as 1,10-undecadiene (B77067) can yield this compound. The use of sterically hindered boranes, like 9-borabicyclo[3.3.1]nonane (9-BBN), allows for the selective reaction with the less sterically hindered terminal double bond, leading to the desired primary alcohol upon oxidation.
Alternatively, halogenated undecene derivatives can be converted to this compound using organometallic reagents. For example, 10-undecenyl bromide can be transformed into the corresponding Grignard reagent, 10-undecenylmagnesium bromide. youtube.com Subsequent reaction of this Grignard reagent with formaldehyde, a one-carbon electrophile, followed by an acidic workup, yields this compound. purdue.eduadichemistry.com This method is a classic and reliable way to form a primary alcohol with the addition of one carbon atom.
| Precursor | Key Reagents | Reaction Type | Product |
|---|---|---|---|
| 1,10-Undecadiene | 1. 9-BBN; 2. H₂O₂, NaOH | Hydroboration-Oxidation | This compound |
| 10-Undecenyl bromide | 1. Mg, ether; 2. Formaldehyde; 3. H₃O⁺ | Grignard Reaction | This compound |
Undec-9-enoic acid, which can be derived from natural sources, is a convenient precursor to this compound. The carboxylic acid functional group can be selectively reduced to a primary alcohol without affecting the double bond. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. The Baeyer–Villiger monooxygenase from Pseudomonas putida in combination with an alcohol dehydrogenase has been used in a biocatalytic process to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid. researchgate.net
Divergent synthesis is a powerful strategy for the creation of diverse molecular structures from a common intermediate. This compound, with its two distinct functional groups (a terminal alkene and a primary alcohol), is an excellent starting material for such strategies, particularly for the synthesis of macrocycles.
One prominent application is in ring-closing metathesis (RCM). wikipedia.org this compound can be esterified with another unsaturated carboxylic acid, such as another molecule of undecenoic acid or a shorter-chain unsaturated acid, to create a diene. This diene can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), to form a macrocyclic lactone. organic-chemistry.orgharvard.edu The size of the resulting ring can be controlled by the choice of the acid used for the initial esterification. This approach has been utilized to synthesize macrocyclic lactones from renewable resources like olive oil, which contains oleic acid. nih.gov The olefinic esters derived from the coupling of fatty acids and unsaturated alcohols serve as precursors for macrocyclization via RCM. nih.gov
This strategy allows for the divergent synthesis of a library of macrocycles from a single starting material, this compound, by varying the structure of the coupling partner. These macrocyclic scaffolds are of significant interest in drug discovery and materials science.
Biosynthetic Pathways and Biological Functions of Undec 9 Enol and Associated Compounds
Enzymatic and Microorganism-Mediated Biosynthesis of Unsaturated Alcohols
The biosynthesis of unsaturated alcohols, a class of compounds that includes undec-9-enol, is achieved through various enzymatic pathways found in a diverse range of microorganisms. mdpi.com These biological systems offer routes to complex alcohols that can be difficult to produce through traditional chemical synthesis. researchgate.net
Microbes are capable of synthesizing alcohols with varying properties through several metabolic routes. mdpi.com Researchers have successfully engineered the fatty acid synthesis, keto acid, and isoprenoid pathways in bacteria such as E. coli, Pseudomonas, Clostridia, and Ralstonia to produce specific long-chain and unsaturated alcohols. mdpi.com These alcohols serve as valuable precursors for polymers and as plasticizers. mdpi.com The foundational pathway often begins with the conversion of materials like glucose into the universal precursor acetyl-CoA. frontiersin.org
Specific microorganisms have been identified for their ability to produce rare unsaturated alcohols. For instance, Aeromonas hydrophila has been shown to convert vegetable oils, which are rich in common fatty acids like 9-C18:1, into less common products such as 7-C16:1 fatty alcohol and 5-C14:1 fatty alcohol. researchgate.net This process involves the decrease of fatty acid chain lengths and the reduction of the resulting acids into unsaturated alcohols. researchgate.net
The key enzymes mediating these transformations are often alcohol dehydrogenases. A novel alcohol dehydrogenase was identified in Yokenella sp. strain WZY002 that chemoselectively reduces the C=O bond of α,β-unsaturated aldehydes and ketones to their corresponding unsaturated alcohols. asm.org This type of enzyme is critical for producing α,β-unsaturated alcohols with high yields. asm.org Furthermore, photoenzymatic cascades present an innovative approach; these systems can use fatty acid hydratases (FAHs) for the stereoselective addition of water to a C=C double bond, followed by decarboxylation by a photoactivated enzyme to generate secondary fatty alcohols from unsaturated fatty acids. constantsystems.com Eukaryotic organisms like the yeast Saccharomyces cerevisiae have also been engineered to produce significant quantities of extracellular free fatty acids, which are precursors to fatty alcohols. frontiersin.org
Table 1: Examples of Microorganism-Mediated Production of Unsaturated Alcohols
| Microorganism/Enzyme System | Substrate/Pathway | Product | Reference |
| Aeromonas hydrophila | Vegetable Oils (e.g., Rapeseed Oil) | Rare unsaturated fatty alcohols (e.g., 7-C16:1 alcohol) | researchgate.net |
| Yokenella sp. WZY002 | α,β-unsaturated aldehydes/ketones | α,β-unsaturated alcohols | asm.org |
| Engineered E. coli, Pseudomonas, etc. | Fatty Acid Synthesis, Keto Acid, Isoprenoid Pathways | Specific branched, long-chain, or unsaturated alcohols | mdpi.com |
| Photoenzymatic Cascade (FAH + CvFAP) | Unsaturated Fatty Acids | Enantiomerically pure secondary fatty alcohols | constantsystems.com |
| Engineered Saccharomyces cerevisiae | Glucose | Free fatty acids (precursors to fatty alcohols) | frontiersin.org |
Role of this compound as a Natural Product Precursor or Metabolite
This compound and its corresponding aldehyde, undec-9-enal, are recognized as valuable precursors and intermediates in the synthesis of other molecules. google.comthegoodscentscompany.com Secondary metabolites are organic compounds that are not directly involved in the normal growth or reproduction of an organism but often mediate ecological interactions. wikipedia.org In this context, this compound's role is primarily as a building block for more complex natural and synthetic products.
The aldehyde form, undec-9-enal, is explicitly listed as a chemical precursor. google.com It is a known intermediate used in the fragrance industry, valued for its powerful aldehydic note. thegoodscentscompany.com The conversion of such alcohols and aldehydes into other functional groups is a common strategy in natural product synthesis. For example, enol esters, which can be synthesized from related 1,3-dicarbonyl compounds, serve as important precursors for chiral alcohols and various natural products. sioc-journal.cn Similarly, alkoxyallenes, which can be considered specialized enol ethers, are versatile building blocks for a wide array of natural products, including terpenes and polyketides. researchgate.net
While direct evidence of this compound being a widespread natural metabolite is limited, its structural motifs are found in more complex molecules. Its role as a precursor is exemplified by its utility in olefin metathesis, a powerful reaction in organic synthesis used to construct the carbon skeletons of molecules like insect pheromones. caltech.edu The biosynthesis of many complex natural products, such as tetrahydroisoquinoline alkaloids, often involves the condensation of simpler precursors to build a core scaffold, a principle that applies to the potential use of this compound derivatives in larger structures. acs.org
Investigations into Semiochemical Roles and Ecological Interactions
Semiochemicals are chemical signals that mediate interactions between organisms. diva-portal.org These molecules are fundamental to the chemical ecology of many species, particularly insects, influencing behaviors such as mating, foraging, and defense. plantprotection.pleuropa.eu
Pheromones are a class of semiochemicals used for communication within a single species. nih.gov These chemicals can be categorized as releaser pheromones, which trigger an immediate behavioral response, or primer pheromones, which cause longer-term physiological changes. nih.gov Sex pheromones are a well-studied type of releaser pheromone that can attract a mate and initiate courtship and copulation. nih.gov
While this compound itself is not extensively documented as a primary pheromone component, its structural analog, undec-9-enal, is noted in chemical inventories that include known insect attractants. google.com Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. For example, the male sex pheromone of the African butterfly, Bicyclus anynana, includes (Z)-9-tetradecenol, a compound with a similar unsaturated tail structure. diva-portal.org The specificity of the insect's response is often dependent on the precise blend and ratio of several compounds in the pheromone mixture. internationalpheromones.com Given the structural similarities to known pheromones, this compound is a plausible candidate for investigation as a minor or synergistic component in an insect pheromone system. The identification of such compounds is crucial for developing species-specific and environmentally friendly pest management strategies. diva-portal.orgresearchgate.net
Chemical communication can occur between members of the same species (intraspecific) via pheromones, or between different species (interspecific) via allelochemicals. plantprotection.pl Allelochemicals are further categorized based on which organism benefits from the chemical signal. plantprotection.plresearchgate.netquicktakes.io
Pheromones : Mediate intraspecific interactions, such as sex attraction, alarm signals, or trail marking. plantprotection.plnih.gov For example, the queen bee produces 9-ketodecenoic acid, which functions as both a sex attractant and a substance that suppresses ovary development in worker bees. nih.gov
Allelochemicals : These chemical messages are transmitted between different species. plantprotection.pl They are subdivided as follows:
Allomones : These benefit the emitter but have a neutral or negative effect on the receiver. quicktakes.io An example is a toxic defensive secretion released by an insect to deter a predator. plantprotection.plscribd.com
Kairomones : These benefit the receiver but are disadvantageous to the emitter. quicktakes.io A classic example is a scent produced by a prey animal that is detected by its predator, helping the predator locate its meal. researchgate.netquicktakes.io
Synomones : These benefit both the emitter and the receiver in a form of chemical mutualism. quicktakes.ioscribd.com A common example is the fragrance of a flower, which attracts pollinating insects. The plant benefits from pollination, and the insect benefits from a nectar reward. plantprotection.plscribd.com Another fascinating example involves plants releasing specific volatile compounds when attacked by herbivores; these signals can attract natural enemies of the pest, such as parasitic wasps, which benefits both the plant (defense) and the parasitoid (a host for its offspring). biologists.com
Table 2: Classification of Semiochemicals
| Category | Type of Interaction | Benefit to Emitter | Benefit to Receiver | Example | Reference |
| Pheromone | Intraspecific | Yes | Yes/Varies | Sex attractants in moths | nih.gov |
| Allelochemical | Interspecific | Varies | Varies | N/A | plantprotection.pl |
| Allomone | Interspecific | Yes | No/Neutral | Plant toxins that deter herbivores | plantprotection.plquicktakes.io |
| Kairomone | Interspecific | No | Yes | Prey odors that attract predators | researchgate.netquicktakes.io |
| Synomone | Interspecific | Yes | Yes | Floral scents that attract pollinators | plantprotection.plquicktakes.iobiologists.com |
Compound Reference Table
Advanced Chemical Transformations and Reactivity Profiling of Undec 9 Enol
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of Undec-9-enol can be selectively controlled to yield either the corresponding aldehyde, undec-9-enal, or the carboxylic acid, undec-9-enoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
Oxidation to the aldehyde requires mild oxidizing agents that can convert the primary alcohol to an aldehyde without further oxidation. chemistrysteps.com These reactions are typically performed in anhydrous conditions, as the presence of water can lead to the formation of a gem-diol intermediate, which is readily oxidized to a carboxylic acid. wikipedia.org In contrast, strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com
Furthermore, certain potent oxidizing agents can cleave the carbon-carbon double bond, breaking the molecule into smaller carboxylic acid fragments.
| Reagent Class | Specific Reagent(s) | Product(s) | Reaction Focus |
|---|---|---|---|
| Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation (DMSO, oxalyl chloride) chemistrysteps.comchemistryviews.org | Undec-9-enal | Selective oxidation of the primary alcohol to an aldehyde. vedantu.comlibretexts.org |
| Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄) masterorganicchemistry.comchemistryviews.org | Undec-9-enoic acid | Oxidation of the primary alcohol to a carboxylic acid. libretexts.orglibretexts.org |
| Cleavage Agents | Hot, concentrated KMnO₄; Ozonolysis (O₃) followed by oxidative workup | Nonanoic acid and smaller fragments | Oxidative cleavage of the C=C double bond. |
Derivatization Strategies for Enhanced Functionalization and Structural Elucidation
The presence of both a hydroxyl group and an alkene moiety makes this compound an ideal substrate for derivatization, which is crucial for altering its chemical properties or for aiding in its structural identification. nih.govlibretexts.org
Both the hydroxyl and alkene groups can be selectively targeted to introduce new functionalities. These modifications can enhance the molecule's utility in subsequent synthetic steps or improve its analytical detection. researchgate.net
Hydroxyl Group Modifications: The -OH group can be converted into various other functional groups. Esterification with acyl chlorides or anhydrides, or conversion to ethers, are common strategies. These derivatives are often used to protect the alcohol during reactions at the alkene site or to introduce a chromophore for UV-Vis detection in analytical techniques. nih.gov
Alkene Moiety Modifications: The terminal double bond can undergo a variety of addition reactions. Epoxidation, dihydroxylation, and halogenation are common transformations that introduce new reactive handles onto the carbon chain.
| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Hydroxyl | Esterification | Acyl chlorides (e.g., Benzoyl chloride), Anhydrides nih.gov | Ester |
| Etherification | Alkyl halides (e.g., Methyl iodide) with a base | Ether | |
| Silylation | Silyl chlorides (e.g., TMS-Cl) | Silyl Ether | |
| Alkene | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |
| Dihydroxylation | Osmium tetroxide (OsO₄), cold, dilute KMnO₄ | Diol | |
| Halogenation | Bromine (Br₂), Chlorine (Cl₂) | Dihaloalkane | |
| Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Alkane (Undecanol) |
Functional group interconversion (FGI) is a key strategy in multi-step synthesis. imperial.ac.ukslideshare.net For this compound, the primary alcohol is an excellent starting point for creating other functional groups, particularly by converting the hydroxyl group into a better leaving group. solubilityofthings.com This transformation is essential for enabling nucleophilic substitution reactions. ub.edu
One of the most effective methods is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. libretexts.orgvanderbilt.edu These sulfonate esters are excellent leaving groups, making the carbon to which they are attached highly susceptible to attack by a wide range of nucleophiles. youtube.com This allows for the straightforward synthesis of alkyl halides, azides, nitriles, and other derivatives from the parent alcohol. masterorganicchemistry.comyoutube.com
| Initial Group | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Alcohol (-OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Alkyl Tosylate |
| Alcohol (-OH) | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate (-OMs) | Alkyl Mesylate |
| Alcohol (-OH) | Thionyl chloride (SOCl₂) | - | Alkyl Chloride (-Cl) |
| Alcohol (-OH) | Phosphorus tribromide (PBr₃) | - | Alkyl Bromide (-Br) |
Catalytic Transformations of this compound Moiety
Catalytic methods offer efficient and selective pathways for transforming this compound and its derivatives. These reactions can facilitate complex molecular rearrangements and the construction of chiral centers.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is widely used as a catalyst in organic synthesis. tandfonline.comtandfonline.com For unsaturated alcohols like this compound, DBU can catalyze isomerization reactions by facilitating a deprotonation-protonation sequence, potentially shifting the position of the double bond. researchgate.netresearchgate.net
Furthermore, if the this compound molecule is first modified to contain an appropriate functional group, DBU can promote intramolecular cyclization reactions. rsc.orgnih.gov For instance, if the hydroxyl group is converted into a group that can act as a nucleophile (or its precursor), DBU can facilitate its attack on an electrophilic center elsewhere in the molecule, leading to the formation of cyclic ethers or lactones. DBU has also been shown to play a dual role in facilitating the isomerization of alkynes to allenes and enhancing palladium-catalyzed reactions. acs.org In some systems, a DBU-CO₂ adduct can act as a catalyst for the α-C-H alkylation of alcohols. nih.gov
Enantioselective catalysis allows for the synthesis of specific stereoisomers of a molecule, which is of paramount importance in fields such as pharmaceuticals and materials science. rsc.org this compound and its derivatives can serve as substrates in such reactions, primarily through the formation of enol/enolate or alkene-metal complex intermediates.
Reactions via Enol/Enolate Intermediates: The aldehyde derivative of this compound, undec-9-enal, can be converted into a prochiral enol or enolate intermediate. In the presence of a chiral catalyst (either a metal complex or an organocatalyst), this intermediate can react with various electrophiles, such as in an aldol (B89426) reaction, to produce a chiral β-hydroxy aldehyde with high enantioselectivity. nih.govacs.orgnih.gov Proline and its derivatives are well-known organocatalysts for such transformations. youtube.com This approach allows for the construction of new stereogenic centers with high precision. researchgate.netprinceton.edu
Reactions via Alkene Intermediates: The alkene moiety of this compound can be directly involved in asymmetric catalysis. nih.gov Chiral transition metal catalysts can coordinate to the double bond, activating it for enantioselective transformations like asymmetric hydrogenation, epoxidation, or hydration. magtech.com.cnnih.gov For example, asymmetric conjugate addition of boronic acids to α,β-unsaturated ketones derived from this compound can be catalyzed by chiral metal-organic cages. chinesechemsoc.org The development of such catalytic systems enables the direct conversion of simple alkenes into valuable, enantiomerically enriched chiral alcohols and other functionalized products. nih.gov
Olefin Functionalization through Cross-Metathesis and Related Processes
Cross-metathesis (CM) has emerged as a powerful and versatile tool in organic synthesis for the formation of new carbon-carbon double bonds. This catalytic reaction allows for the exchange of alkylidene fragments between two different olefins, leading to the synthesis of more complex and functionalized molecules. organic-chemistry.orgorganic-chemistry.org For a terminal olefin like this compound, CM offers a direct route to introduce new functional groups at the terminus of the carbon chain, significantly enhancing its synthetic utility. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their tolerance to a wide range of functional groups, including the hydroxyl group present in this compound. nih.govwikipedia.orgharvard.edu
The success and selectivity of the cross-metathesis of this compound, or its derivatives like undec-9-enyl acetate, are influenced by several factors. These include the choice of catalyst, the nature of the cross-metathesis partner, and the reaction conditions. core.ac.uk A common challenge in cross-metathesis is the competing self-metathesis (or homodimerization) of the starting olefins. organic-chemistry.org However, by carefully selecting the reaction parameters, high yields of the desired cross-coupled product can be achieved.
A significant application of cross-metathesis involving long-chain unsaturated alcohols and their derivatives is in the synthesis of insect pheromones. nih.govacs.org Many lepidopteran sex pheromones are long-chain acetates, alcohols, or aldehydes with specific double bond geometries. nih.gov Cross-metathesis provides an efficient and stereoselective method to construct these molecules, often with fewer steps and less waste compared to traditional methods like Wittig reactions. core.ac.ukresearchgate.net
For example, the cross-metathesis of 8-nonenol with 1-pentene (B89616), using a Z-selective ruthenium catalyst, resulted in the formation of the corresponding C14 alcohol pheromone in 73% yield with 86% Z-selectivity. nih.gov This reaction highlights the potential for precise stereochemical control in the functionalization of such molecules. The direct cross-metathesis of the corresponding acetate, 8-nonenyl acetate, with 1-pentene also proceeded with comparable yields and selectivities. nih.gov
Below are illustrative data tables derived from studies on long-chain terminal alkenols and their acetates, which serve as a model for the expected reactivity of this compound in cross-metathesis reactions for pheromone synthesis.
| Alkenol Substrate | Cross-Metathesis Partner | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 8-Nonenol | 1-Pentene | Z-Selective Ru Catalyst | 73 | 86:14 |
| Oleyl alcohol | 1-Hexene | Z-Selective Ru Catalyst | 77 | 86:14 |
| 11-Eicosenol | 1-Hexene | Z-Selective Ru Catalyst | 75 | 86:14 |
| Alkenyl Acetate Substrate | Cross-Metathesis Partner | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 8-Nonenyl acetate | 1-Pentene | Z-Selective Ru Catalyst | ~65 (overall) | ~85:15 |
Polymerization Applications and Advanced Materials Science of Undec 9 Enol
Polymerization Mechanisms Involving Undec-9-enol
The presence of both a hydroxyl group and a terminal alkene in this compound allows it to undergo various polymerization reactions, leading to polymers with diverse architectures and properties.
Hydroesterificative Polymerization for Polyester (B1180765) Formation
Hydroesterificative polymerization is a powerful technique for synthesizing polyesters from monomers containing both a hydroxyl group and an alkene. This method involves the palladium-catalyzed carbonylation of the double bond followed by esterification with the hydroxyl group of another monomer molecule. osti.govmncorn.org
In the case of 10-undecen-1-ol (B85765) (an isomer of this compound), this step-growth polymerization process can yield high-molecular-weight aliphatic polyesters. researchgate.netresearchgate.net The reaction is typically carried out under mild conditions and has been shown to be a viable route to producing polyesters from renewable resources. researchgate.netresearchgate.net Research has demonstrated that by carefully selecting the catalyst and reaction conditions, the degree of branching in the resulting polyester can be controlled. umn.edu For instance, certain catalysts can favor the linear polyester, while others can produce highly branched structures. umn.edu
The properties of the resulting polyesters can be tuned by incorporating other monomers. For example, the hydroesterificative polymerization of α,ω-enol ethers, derived from the etherification of 10-undecenol with various diols, allows for the modification of the polymer's melting temperature (Tm) and degradation temperature (Td). osti.gov By varying the diol component, polyesters with Tm values ranging from 53°C to 68°C and Td values from 247°C to 277°C have been synthesized, all while maintaining molecular weights over 10,000 g/mol . osti.gov
| Monomer System | Polymerization Method | Key Findings |
| 10-undecenol | Hydroesterificative Polymerization | Catalyst control allows for tuning of polyester branching from 72% linear to 78% branched. umn.edu |
| α,ω-enol ethers from 10-undecenol and diols | Hydroesterificative Polymerization | Polymer thermal properties (Tm and Td) can be tuned by varying the diol structure. osti.gov |
| 10-undecen-1-ol | Cobalt-catalyzed step-growth polymerization with CO | Produces aliphatic polyesters with Mn > 10(4) g mol(-1) from renewable resources. researchgate.net |
Step-Growth Polymerization Pathways from Undecenols
Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org this compound, with its hydroxyl and alkene functionalities, is an ideal candidate for this type of polymerization.
One prominent example is the synthesis of polyesters through the reaction of the hydroxyl group of one undecenol monomer with a carboxyl group generated from the other. wikipedia.orgunacademy.com This process typically requires high conversion rates to achieve high molecular weight polymers. wikipedia.org The kinetics of such polyesterification reactions are often acid-catalyzed. uomustansiriyah.edu.iq
Acyclic diene metathesis (ADMET) polymerization is another step-growth pathway that has been successfully applied to undecenol derivatives. acs.orgmdpi.com In this method, a diene monomer derived from undecenoic acid reacts in the presence of a ruthenium catalyst to form unsaturated polyesters. acs.org These unsaturated polymers can then be hydrogenated to produce saturated polyesters with tailored melting points. mdpi.com
The properties of polymers synthesized via step-growth polymerization can be precisely controlled. maastrichtuniversity.nlsustainablepolymersynthesis.com For instance, the use of undecylenic acid, derived from castor oil, allows for the creation of tunable bio-based materials. researchgate.net The resulting polymers can range from engineering plastics to materials for pharmaceutical applications. researchgate.net
Precipitation Polymerization Methods for Controlled Architectures
Precipitation polymerization is a technique where the polymerization reaction is initiated in a homogeneous solution, but the resulting polymer is insoluble and precipitates out. numberanalytics.com This method is advantageous for producing polymer particles with uniform size and morphology without the need for surfactants. mdpi.com
While direct precipitation polymerization of this compound itself is not extensively documented, the principles of this method can be applied to create controlled polymer architectures. usm.edukit.eduspecificpolymers.comosti.gov For instance, monomers derived from this compound could be designed to be soluble in a specific solvent, while the resulting polymer is not. This would lead to the formation of well-defined polymer particles.
Different variations of precipitation polymerization exist, such as distillation precipitation polymerization and controlled/"living" radical precipitation polymerization, which offer further control over the polymerization process and the final polymer architecture. mdpi.com By employing techniques like atom transfer radical precipitation polymerization (ATRPP), it is possible to synthesize polymers with reactive end groups that can be further modified to create block copolymers and other complex structures. mdpi.com
Sustainable Polymer Synthesis from Bio-Derived Undecenol
The push towards a circular economy and the reduction of reliance on fossil fuels has driven significant research into sustainable polymers derived from renewable resources. jst.go.jpchemistryviews.org this compound, which can be derived from castor oil, is a key bio-based building block for the synthesis of sustainable polymers. researchgate.netresearchgate.net
The use of undecenol in polymerization aligns with the principles of green chemistry, particularly when combined with solvent-free or catalyzed reactions. researchgate.net Research has focused on developing efficient catalytic systems to convert bio-derived monomers like undecenol into high-performance polymers. maastrichtuniversity.nl
Acyclic diene metathesis (ADMET) polymerization has emerged as a powerful tool for creating bio-based polyesters from undecenoic acid and other renewable diols. acs.org This method allows for the synthesis of unsaturated polyesters that can be subsequently modified to achieve desired properties. acs.org Furthermore, the development of bio-based polyesters from microbial lipidic residues demonstrates another avenue for sustainable polymer production. nih.gov These polyesters have shown promise for biomedical applications due to their biocompatibility and degradability. nih.gov
| Bio-Based Source | Polymerization Method | Resulting Polymer/Application |
| Castor Oil (Undecylenic Acid) | Various (e.g., metathesis, transesterification) | Tunable polymeric materials for applications like engineering plastics and pharmaceuticals. researchgate.net |
| Castor Oil (Undecenol) | Catalytic Functionalization/Polymerization | Aliphatic polyesters synthesized in a single step under mild conditions. researchgate.netresearchgate.net |
| Furan-derived compounds and 10-undecen-1-ol | Acyclic Diene Metathesis (ADMET) | Biobased unsaturated polyesters with anti-UV properties. acs.org |
| Microbial Lipidic Residue | Melt Polycondensation | Flexible and biocompatible polyester for potential wound dressing applications. nih.gov |
| Cellulose-derived Levoglucosenone | Polycondensation | Bio-based polyesters with promising thermomechanical properties. chemistryviews.org |
Exploration of this compound in Degradable Polymer Development
The development of degradable polymers is crucial for mitigating plastic pollution. nih.gov The inherent hydrolyzable ester linkages in polyesters make them attractive candidates for biodegradable materials. osti.govnih.gov this compound serves as a valuable monomer in the synthesis of such degradable polymers.
Polyesters derived from undecenol can be designed to degrade under specific environmental conditions. maastrichtuniversity.nl For example, the introduction of ether linkages into the polyester backbone, as seen in the polymerization of undecenol-derived α,ω-enol ethers, can enhance biodegradability. osti.gov Additionally, poly(enol ether)s have been developed that are stable but can be triggered to degrade by mechanical force, which unmasks hydrolysable enol ether linkages in the polymer backbone. rsc.org
The rate of degradation can be influenced by the polymer's structure and composition. nih.gov For instance, polyesters synthesized from microbial oil residues have shown significant mass loss after several weeks in a phosphate-buffered saline solution. nih.gov Furthermore, the development of recyclable polyesters from bio-based sources, including those derived from 10-undecanoic acid, represents a significant step towards a more sustainable plastics economy. researchgate.net These materials not only exhibit excellent mechanical properties but also have the potential to be chemically recycled. jst.go.jp
Computational Chemistry and Advanced Spectroscopic Characterization of Undec 9 Enol
Computational Studies of Reaction Mechanisms and Intermediates
Computational chemistry, a cornerstone of modern chemical research, provides profound insights into reaction pathways and the transient species that govern them. However, the application of these powerful tools to undec-9-enol has not been documented in accessible research.
Density Functional Theory (DFT) for Enolate and Alkene Transformations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic chemistry, it is invaluable for studying the mechanisms of reactions involving enolates and alkenes. For a molecule like this compound, DFT could theoretically be employed to elucidate the thermodynamics and kinetics of its conversion to corresponding enolates or to model addition and oxidation reactions at its alkene moiety. Such studies would provide crucial data on bond energies, charge distribution, and the stability of reaction intermediates. However, no specific DFT studies focused on this compound have been published.
Advanced Spectroscopic Methods for Structural and Mechanistic Insights
Advanced spectroscopic techniques are essential for the real-time monitoring of chemical reactions and the detailed characterization of molecular structures. While these methods are widely used in organic chemistry, their specific application to this compound for in-depth mechanistic studies is not reported.
Techniques such as in-situ NMR allow for the continuous observation of reacting species directly in the reaction vessel, providing invaluable data on reaction kinetics and the formation of transient intermediates. Similarly, advanced vibrational spectroscopy, including techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy, can monitor changes in molecular vibrations as a reaction progresses, offering a window into the transformation of functional groups. The application of these sophisticated analytical methods to reactions involving this compound would undoubtedly yield a wealth of information, but as of now, this research has not been undertaken or published.
Green Chemistry Principles in the Research and Development of Undec 9 Enol
Maximizing Atom Economy and Minimizing Waste Streams
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product, generating no waste. nih.gov
The synthesis of Undec-9-enol from its precursor, Undec-9-enoic acid, is typically achieved through a reduction reaction. A common laboratory method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). While effective, this method suffers from poor atom economy. chemistrysteps.com
Theoretical Atom Economy for the Reduction of Undec-9-enoic Acid:
A balanced chemical equation for the reduction of Undec-9-enoic acid with lithium aluminum hydride is as follows:
4C₁₁H₂₀O₂ + LiAlH₄ → (C₁₁H₂₁O)₄AlLi + 4H₂ (C₁₁H₂₁O)₄AlLi + 4H₂O → 4C₁₁H₂₂O + Al(OH)₃ + LiOH
For the purpose of calculating the theoretical atom economy, we consider the primary reaction where the alcohol is formed.
Interactive Data Table: Atom Economy of this compound Synthesis via LiAlH₄ Reduction
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles in Reaction | Total Mass (g) |
| Reactants | ||||
| Undec-9-enoic acid | C₁₁H₂₀O₂ | 184.28 | 4 | 737.12 |
| Lithium aluminum hydride | LiAlH₄ | 37.95 | 1 | 37.95 |
| Total Reactant Mass | 775.07 | |||
| Desired Product | ||||
| This compound | C₁₁H₂₂O | 170.30 | 4 | 681.20 |
| Byproducts | ||||
| Aluminum hydroxide | Al(OH)₃ | 78.00 | 1 | 78.00 |
| Lithium hydroxide | LiOH | 23.95 | 1 | 23.95 |
| Total Product Mass | 783.15 | |||
| Atom Economy | 87.24% |
Note: The calculation is based on the desired product (this compound) versus all reactants. The slight discrepancy in total reactant and product mass is due to rounding of molar masses.
The use of stoichiometric reagents like LiAlH₄ generates significant waste streams. researchgate.net For every mole of this compound produced, a corresponding amount of aluminum and lithium salts are generated as byproducts. libretexts.org These waste streams require treatment and disposal, adding to the environmental impact and cost of the process.
In contrast, catalytic hydrogenation, a greener alternative, can achieve a much higher atom economy. In the ideal catalytic hydrogenation of Undec-9-enoic acid with molecular hydrogen (H₂), the only reactant other than the substrate is hydrogen, and the only product is this compound, with water as a potential byproduct depending on the specific reaction. This brings the theoretical atom economy much closer to 100%.
Utilization of Renewable Feedstocks Derived from Biomass (e.g., Castor Oil)
A key principle of green chemistry is the use of renewable rather than depleting feedstocks. This compound is primarily derived from Undecylenic acid, which is produced from the pyrolysis of castor oil. rsc.org Castor oil is a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant, making it a valuable renewable resource for the chemical industry. acs.org
The production of Undecylenic acid from castor oil involves the high-temperature cracking of ricinoleic acid, the main component of castor oil. This process yields both Undecylenic acid and heptaldehyde. researchgate.net Companies like Arkema are actively involved in promoting sustainable castor oil farming, further enhancing the green credentials of this feedstock. researchgate.netacs.org The use of castor oil avoids competition with food crops and can be cultivated on marginal lands. acs.org
Life cycle assessments (LCA) have been conducted on castor oil production to evaluate its environmental impact. tue.nlcommonorganicchemistry.com These studies help to identify areas for improvement in the agricultural and processing stages to further minimize the environmental footprint of this compound and other castor oil-derived products.
Design for Energy Efficiency in Synthetic Routes
Energy efficiency is a critical aspect of green chemistry, as the energy requirements of chemical processes have significant environmental and economic impacts. libretexts.org The industrial production of chemicals is a major consumer of energy, with the chemical and petrochemical industry being one of the largest energy-consuming sectors. researchgate.netgoogle.com
The synthesis of this compound involves two key energy-intensive steps: the pyrolysis of castor oil to produce Undecylenic acid and the subsequent reduction of the carboxylic acid to the alcohol.
Reduction of Undec-9-enoic Acid: The reduction of a carboxylic acid to an alcohol is an energy-intensive step. Traditional methods using metal hydrides are not typically used on an industrial scale due to cost and safety concerns. Catalytic hydrogenation, while more energy-efficient than metal hydride reduction, still requires elevated temperatures and pressures. acs.org The specific energy consumption for the industrial production of fatty alcohols from fatty acids can vary depending on the catalyst and process conditions used. Efforts in green chemistry focus on developing catalysts that can operate under milder conditions (lower temperature and pressure), thereby reducing the energy demand of the process.
Implementation of Catalysis as a Core Green Chemistry Tool
Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents in terms of atom economy and waste reduction. researchgate.net The development of efficient and selective catalysts is crucial for the green synthesis of this compound.
The primary catalytic application in the synthesis of this compound is the reduction of the carboxylic acid group of Undec-9-enoic acid. Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. acs.org
Catalytic Approaches for the Synthesis of this compound:
Heterogeneous Catalytic Hydrogenation: This is a widely used industrial method for the reduction of fatty acids to fatty alcohols. acs.org Various metal-based catalysts, such as those containing ruthenium (Ru), rhodium (Rh), palladium (Pd), or platinum (Pt), often in combination with a promoter like tin (Sn) or rhenium (Re), have been investigated for this transformation. tue.nlgoogle.com The choice of catalyst and support can significantly influence the selectivity towards the desired alcohol and the reaction conditions required. researchgate.net
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as a secondary alcohol (e.g., isopropanol), in the presence of a catalyst to effect the reduction. acs.org This approach can often be performed under milder conditions than direct hydrogenation with H₂ gas. Research has shown the effectiveness of ruthenium and osmium-based catalysts for the transfer hydrogenation of unsaturated esters to the corresponding unsaturated alcohols. acs.org
Interactive Data Table: Comparison of Catalytic Systems for the Reduction of Undecenoates
| Catalyst System | Substrate | Reducing Agent | Key Findings | Reference |
| Ruthenium-based pincer complexes (e.g., Ru-2, Ru-3) | Methyl 10-undecenoate | Ethanol | Achieved high conversion, but with competing C=C isomerization. | acs.org |
| Osmium-based pincer complexes (e.g., Os-1, Os-2, Os-3) | Methyl 10-undecenoate | Ethanol | Showed catalytic activity for the reduction, with varying degrees of selectivity. | acs.org |
| Ru-Sn-B/Al₂O₃ | Methyl oleate (B1233923) (similar unsaturated ester) | H₂ | Demonstrated selective hydrogenation to oleyl alcohol. | tue.nl |
The ongoing development of more active, selective, and reusable catalysts is a key area of research in the green production of this compound. The goal is to develop catalytic systems that can operate under mild conditions, with high turnover numbers and excellent selectivity for the desired product, thereby minimizing energy consumption and waste generation. beilstein-journals.org
Biological Activity Investigations in Non Human Systems and Bio Inspired Research
Mechanism of Action and Interaction with Molecular Targets (General, Non-human)
The biological activity of Undec-9-enol and related long-chain unsaturated alcohols in non-human systems is primarily understood through their interactions with cellular membranes and specific protein targets, such as olfactory receptors. While direct research on the precise molecular mechanism of this compound is limited, general principles derived from studies on similar aliphatic alcohols and aldehydes provide significant insights.
A primary mechanism of action for long-chain alcohols is the disruption of cellular membranes. Their amphipathic nature, possessing both a hydrophilic alcohol head and a hydrophobic aliphatic tail, allows them to intercalate into the lipid bilayers of cell membranes. This insertion can alter membrane fluidity, permeability, and the function of membrane-embedded proteins. Studies on various long-chain fatty alcohols have demonstrated that this membrane-damaging activity is a key component of their antimicrobial effects. nih.govoup.com For instance, alcohols like 1-decanol (B1670082) have been shown to damage the complex cell envelope of mycobacteria. oup.com The length of the aliphatic carbon chain and the presence of unsaturation are critical factors that modulate this activity. nih.govoup.com In mycoplasmas, long-chain saturated primary alcohols induce changes in cellular morphology, indicative of membrane disruption. asm.org
In insect systems, this compound and its analogues function as semiochemicals, particularly as pheromones, by interacting with specific molecular targets within the olfactory system. diva-portal.org These targets are specialized olfactory receptors (ORs) and ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons. frontiersin.orgnih.govnih.gov These receptors are ligand-gated ion channels. nih.gov The binding of a specific pheromone molecule, like an undecenol isomer, to its corresponding receptor protein induces a conformational change in the receptor complex. This change opens the ion channel, leading to an influx of cations (such as Na⁺, K⁺, and Ca²⁺) and the depolarization of the neuron. nih.gov This generates an electrical signal that is transmitted to the brain, ultimately eliciting a specific behavioral response, such as attraction or mating. plos.orgbiorxiv.org The specificity of this interaction is high, with the structure of the ligand, including chain length, position of the double bond, and stereochemistry, being critical for binding to the receptor. nih.gov Insect ORs are typically heterodimers, composed of a highly variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco). nih.govbiorxiv.org
Furthermore, the corresponding aldehyde, undec-9-enal, which can be formed by the oxidation of this compound, may exert its biological effects through a different mechanism. Aldehydes are reactive electrophiles that can form covalent bonds with nucleophilic sites on biomolecules, such as the amino and sulfhydryl groups of proteins. ontosight.ai This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to the observed biological effects. ontosight.ai
Research in Specific Non-Human Biological Models and Systems
This compound and its structural isomers and derivatives have been most notably studied in insect systems, where they function as crucial chemical signals, or semiochemicals. diva-portal.org Research in this area focuses on their role as pheromones that mediate intraspecific communication for behaviors like mating and aggregation.
One of the well-documented roles is as a pheromone component or synergist in various moth species (Lepidoptera). For example, 1-undecanol (B7770649), a saturated analogue, enhances the attraction of male oriental fruit moths, Grapholita molesta, to sex pheromone traps. medchemexpress.com The addition of 50 μg of 1-undecanol to sex pheromone lures resulted in capturing significantly more moths. medchemexpress.com The Z-isomer of 4-undecenal, an aldehyde derivative, has been identified as a female-emitted compound in fruit flies and evaluated in biological assays. diva-portal.org The synthesis of various 9(Z)-unsaturated acyclic insect pheromones often starts from undec-10-enoic acid, highlighting the prevalence of this structural motif in insect communication. lookchem.com
In beetles (Coleoptera), related compounds are also critical. 2-(undecyloxy)-ethanol was identified as the major male-produced aggregation pheromone component of the small white-marmorated longicorn beetle, Monochamus sutor. illinois.edu In field tests, this compound alone was significantly attractive to both male and female beetles, demonstrating its key role in bringing individuals together. illinois.edu
The biological activity of these pheromones is predicated on their interaction with highly specific olfactory receptors in the insect's antennae, as detailed in section 8.1. The development of synthetic pheromones, including those based on an undecenol scaffold, is a major focus of chemical ecology research, aiming to create species-specific and environmentally benign methods for pest management through strategies like mating disruption or mass trapping. diva-portal.orgnih.gov
While the role of undecenol-related compounds in insects is well-established, their function in other non-human systems like plants is less defined. Plants utilize a vast array of signaling molecules for processes like defense against pathogens and herbivores. theses.cznih.gov Phenolic compounds and other volatiles play roles in plant defense and signaling. theses.cz While fatty acid-derived molecules are known to be involved in plant signaling pathways (e.g., jasmonates), a specific, direct role for this compound in plant biological systems has not been extensively documented in the reviewed literature.
Future Research Trajectories and Unresolved Challenges in Undec 9 Enol Chemistry
Development of Novel, Highly Efficient Synthetic Pathways
The current synthesis of undec-9-enol and related long-chain alkenols often relies on classical methods that can be lengthy and may offer limited control over stereochemistry. A primary future objective is the development of synthetic routes that are not only efficient in terms of yield but also atom-economical, scalable, and capable of producing specific stereoisomers with high purity.
An ongoing challenge is the stereoselective construction of the C9 double bond. Future research will likely focus on modern catalytic methods to achieve this. For instance, while the synthesis of related pheromones has utilized chiral auxiliaries to set stereocenters, newer approaches involving organocatalyzed reactions, such as asymmetric aldol (B89426) reactions, could provide more direct and greener routes. sigmaaldrich.com The development of catalysts that can precisely control the E/Z geometry of the double bond during carbon-carbon bond formation is a critical area of investigation.
Table 1: Key Areas for Synthetic Improvement
| Research Area | Objective | Potential Methodologies |
|---|---|---|
| Stereocontrol | Precise synthesis of (E)- and (Z)-isomers | Alkene metathesis, organocatalysis, stereoselective reductions |
| Step Economy | Reduction of total number of synthetic steps | Convergent synthesis, tandem reactions, C-H functionalization |
| Scalability | Development of practical, large-scale syntheses | Flow chemistry, robust catalytic systems |
| Sustainability | Use of greener reagents and solvents | Biocatalysis, avoidance of protecting groups |
Comprehensive Elucidation of Natural Biosynthetic Routes
While this compound is recognized as a semiochemical in various insect species, the precise enzymatic machinery responsible for its production remains largely uncharacterized. sigmaaldrich.com A significant unresolved challenge is the complete mapping of its biosynthetic pathway. Understanding this pathway is crucial not only for fundamental biological knowledge but also for developing biotechnological production methods using engineered microorganisms.
Research suggests that long-chain alkenols in other organisms, such as microalgae, are synthesized from fatty acid precursors. iospress.com This process is thought to involve a series of enzymes, including fatty acid elongases (FAEs), desaturases to introduce the double bond, and reductases to convert the terminal carboxylic acid to an alcohol. iospress.com It is hypothesized that a similar pathway exists in insects. Future research must focus on identifying and characterizing these specific enzymes.
Modern "omics" technologies and advanced analytical techniques are poised to accelerate this discovery process. Chemoproteomics, which uses chemical probes to identify active enzymes within a complex biological sample, is a powerful tool for discovering pathways for natural products and could be applied here. researchgate.net By designing probes that mimic biosynthetic intermediates, researchers can potentially isolate and identify the key desaturases and reductases from insect tissues. The ultimate goal is to reconstruct the entire pathway in a heterologous host like yeast or E. coli for sustainable production.
Expansion of this compound-Derived Functional Materials
The bifunctional nature of this compound, possessing both a hydroxyl group and a carbon-carbon double bond, makes it an attractive monomer for the synthesis of novel functional polymers. While much of the current research on bio-based polymers utilizes the more accessible 10-undecenol from castor oil, the principles are directly transferable to this compound, and its internal double bond offers opportunities for creating materials with distinct properties. umn.edumdpi.com
A key future research direction is the use of this compound in Acyclic Diene Metathesis (ADMET) polymerization. sigmaaldrich.comcapes.gov.br This powerful technique can convert α,ω-dienes into high molecular weight polyolefins. By first esterifying the hydroxyl group of this compound with an unsaturated acid (like undec-10-enoic acid), a suitable diene monomer can be created. The resulting polyesters would be fully bio-based and potentially biodegradable, with thermal and mechanical properties tunable through monomer design. preprints.orgfigshare.comresearchgate.net
Furthermore, the hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters like caprolactone, leading to comb-like copolymers. rsc.org The internal double bond of the this compound backbone provides a handle for post-polymerization modification via reactions like thiol-ene chemistry or epoxidation, allowing for the introduction of a wide range of functional groups. Another promising avenue is hydroesterification, a carbonylative reaction that can directly polymerize alkenols into polyesters. mdpi.com Exploring how the position of the double bond in this compound (versus 10-undecenol) affects polymerization kinetics and final material properties is a significant and unresolved research question.
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |
|---|---|---|---|
| ADMET | Di-ester of this compound | Unsaturated Polyester (B1180765) | Bio-based, tunable properties, amenable to crosslinking. capes.gov.br |
| Hydroesterification | This compound | Linear or Branched Polyester | Catalyst-controlled architecture, potential for novel properties. mdpi.com |
| ROMP | Norbornene-functionalized this compound | Graft Copolymer | Controlled molecular weight and architecture. acs.org |
| RAFT/Free Radical | Acrylate/methacrylate ester of this compound | Side-Chain Functional Polymer | Pendant alkenes for further modification. google.comresearchgate.net |
Advancements in Sustainable and Catalytic Transformations
The principles of green chemistry are increasingly guiding chemical synthesis, demanding the replacement of stoichiometric reagents with catalytic, more sustainable alternatives. rsc.orgmdpi.com Future research on this compound will heavily involve the development of such processes for its synthesis and modification.
One major area is the selective oxidation of the alcohol to the corresponding aldehyde, undec-9-enal, another valuable fragrance and flavor compound. Traditional methods often use stoichiometric, chromium-based oxidants. A greener approach involves aerobic oxidation using heterogeneous catalysts based on supported noble or non-noble metals, which can operate in the liquid or gas phase with air as the oxidant. acs.org
Another key transformation is the functionalization of the double bond. Enzymatic epoxidation using peroxygenases represents a green alternative to classic methods that use peroxy acids. idu.ac.id These enzymes are highly selective and operate under mild conditions, requiring only hydrogen peroxide as a co-substrate. idu.ac.id Additionally, sustainable catalytic methods like olefin metathesis can be used to modify the chain length or to couple this compound with other molecules, expanding its utility as a chemical intermediate. mdpi.com The challenge lies in designing catalysts that are highly active, selective for either the alcohol or the alkene moiety, robust, and recyclable. rsc.org
Exploration of this compound's Broader Biological Roles in Non-Human Ecology
The most well-documented biological role of this compound is as an insect semiochemical, often acting as a sex pheromone. sigmaaldrich.comgoogle.com It is a component in the chemical communication systems of various pest insects, and this knowledge is foundational for developing mating disruption strategies in agriculture. However, a significant unresolved challenge is to understand the full scope of its ecological functions beyond this context.
A compelling avenue for future research comes from the discovery of long-chain alkenols, including isomers of undecenol, in microalgae of the genus Nannochloropsis. iospress.com These compounds are found in the cell walls of the algae, but their precise function is unknown. They are structurally related to long-chain alkyl diols and hydroxy fatty acids also present in the organisms. iospress.com It is an open question whether these alkenols play a structural role, act as a defense mechanism against predation or infection, or are involved in some form of intercellular signaling.
Investigating these broader roles requires an interdisciplinary approach, combining analytical chemistry, molecular biology, and ecology. Elucidating the function of this compound and related compounds in microalgae could reveal novel biological activities and provide new insights into the evolution of chemical signaling. Furthermore, a deeper study of its role in insect communication is still needed to understand how it acts in synergy with other pheromone components and how its signal is perceived and processed by the insect nervous system.
Q & A
Basic: What methodological approaches are recommended for determining the physicochemical properties of Undec-9-enol in a laboratory setting?
To characterize physicochemical properties (e.g., melting point, solubility, spectral data), employ techniques such as:
- Spectroscopy : Use NMR (¹H/¹³C) and FTIR to identify functional groups and structural confirmation .
- Chromatography : HPLC or GC-MS for purity assessment and quantification .
- Thermal Analysis : Differential scanning calorimetry (DSC) for melting point determination.
- Literature Cross-Referencing : Validate findings against peer-reviewed databases like SciFinder or PubMed, ensuring alignment with existing data .
Key Consideration : Calibrate instruments using standard reference materials and replicate measurements to minimize systematic errors .
Basic: How should researchers design a literature review strategy for this compound’s reactivity in organic synthesis?
- Database Selection : Prioritize ACS Publications, Royal Society of Chemistry, and Springer for peer-reviewed studies .
- Keyword Optimization : Combine terms like “this compound,” “olefin alcohol reactivity,” and “synthetic pathways” with Boolean operators .
- Citation Tracking : Use tools like Mendeley or EndNote to organize references and identify seminal works .
- Critical Appraisal : Evaluate sources for methodological rigor (e.g., control groups, sample size) and relevance to your hypothesis .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Statistical Reanalysis : Apply t-tests or ANOVA to compare datasets, focusing on variance and confidence intervals .
- Error Source Identification : Assess differences in experimental conditions (e.g., solvent purity, temperature control) that may explain discrepancies .
- Replication Studies : Reproduce conflicting experiments with standardized protocols to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using software like R or Python for statistical integration .
Advanced: What experimental design principles are critical for studying this compound’s stability under varying environmental conditions?
- Variable Control : Isolate factors such as temperature, humidity, and light exposure using environmental chambers .
- Kinetic Studies : Monitor degradation rates via periodic sampling and HPLC analysis .
- Accelerated Stability Testing : Apply Arrhenius equation principles to predict long-term stability under stress conditions .
- Negative Controls : Include inert analogs or solvent-only samples to distinguish degradation pathways .
Basic: Which statistical methods are essential for analyzing experimental data on this compound’s bioactivity?
- Descriptive Statistics : Calculate mean, standard deviation, and confidence intervals for dose-response curves .
- Hypothesis Testing : Use Student’s t-test for pairwise comparisons or ANOVA for multi-group analyses .
- Error Bars : Represent variability in graphical data (e.g., bar charts) with standard deviation or SEM .
- Software Tools : Leverage GraphPad Prism or Python’s SciPy for robust statistical modeling .
Advanced: How can a hypothesis-driven research question be formulated for studying this compound’s biochemical interactions?
- Gap Identification : Review literature to pinpoint unexplored mechanisms (e.g., enzyme inhibition pathways) .
- Variable Definition : Specify independent (e.g., concentration) and dependent variables (e.g., binding affinity) .
- Falsifiability : Ensure the hypothesis can be disproven through controlled experiments (e.g., knockout models) .
- Alignment with Theory : Base hypotheses on established biochemical principles (e.g., Michaelis-Menten kinetics) .
Basic: What are the best practices for documenting experimental procedures involving this compound?
- Lab Notebooks : Record procedures, observations, and raw data in real-time with witness signatures for validation .
- Protocol Detail : Include equipment settings (e.g., HPLC column type), reagent batch numbers, and environmental conditions .
- Data Archiving : Store digital records in cloud platforms with version control (e.g., LabArchives) .
Advanced: How can multidisciplinary approaches (e.g., computational modeling) enhance this compound research?
- Molecular Dynamics Simulations : Predict interaction sites using software like GROMACS or AutoDock .
- Experimental Validation : Compare computational results with empirical data (e.g., crystallography or NMR) .
- Machine Learning : Train models on existing datasets to forecast reactivity or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
